3-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)propanamide
CAS No.:
Cat. No.: VC14778175
Molecular Formula: C17H20N6O2S
Molecular Weight: 372.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H20N6O2S |
|---|---|
| Molecular Weight | 372.4 g/mol |
| IUPAC Name | 3-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-yl)propanamide |
| Standard InChI | InChI=1S/C17H20N6O2S/c1-25-16-10-8-14-21-20-13(23(14)22-16)7-9-15(24)19-17-18-11-5-3-2-4-6-12(11)26-17/h8,10H,2-7,9H2,1H3,(H,18,19,24) |
| Standard InChI Key | CYCAQNWXUGLNHK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=NN2C(=NN=C2CCC(=O)NC3=NC4=C(S3)CCCCC4)C=C1 |
Introduction
The compound 3-(6-methoxy triazolo[4,3-b]pyridazin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d] thiazol-2-yl)propanamide is a complex organic molecule that integrates a triazolo-pyridazine core with a cyclohepta[d] thiazol-2-yl moiety. This unique structural combination suggests potential applications in medicinal chemistry, particularly due to its diverse functional groups that can participate in various biological interactions.
Synthesis and Chemical Reactivity
The synthesis of 3-(6-methoxy triazolo[4,3-b]pyridazin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d] thiazol-2-yl)propanamide typically involves multiple steps, including the formation of the triazolo-pyridazine core and the cyclohepta[d] thiazol-2-yl moiety, followed by their coupling via a propanamide linkage. The presence of functional groups such as the methoxy group and the thiazole ring contributes to its chemical reactivity, allowing it to participate in reactions like nucleophilic substitutions and hydrogen bonding interactions.
Biological Activities and Potential Applications
Compounds with similar structural features to 3-(6-methoxy triazolo[4,3-b]pyridazin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d] thiazol-2-yl)propanamide often exhibit significant biological activities. These include potential anti-cancer, anti-inflammatory, and antimicrobial effects due to the presence of the triazole and pyridazine rings, which are known for their pharmacological properties. The cyclohepta[d] thiazol-2-yl moiety may further enhance these activities by providing additional sites for interaction with biological targets.
Research Findings and Future Directions
Future research should focus on elucidating the specific biological activities of 3-(6-methoxy triazolo[4,3-b]pyridazin-3-yl)-N-(5,6,7,8-tetrahydro-4H-cyclohepta[d] thiazol-2-yl)propanamide, including its efficacy against various cancer cell lines and its potential as a lead compound for drug development. Techniques such as molecular docking and in vitro assays will be crucial for understanding its interactions with biological targets and assessing its therapeutic potential.
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